

An In-depth Technical Guide to the Physical Properties of β -D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-D-Galactose pentaacetate*

Cat. No.: *B1294815*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of β -D-galactose pentaacetate, a fully protected derivative of D-galactose. This compound serves as a crucial intermediate in medicinal chemistry and the synthesis of complex carbohydrates. Its per-acetylated nature renders it more soluble in organic solvents compared to its parent monosaccharide, facilitating its use in a wide range of chemical transformations.

Core Physical and Chemical Properties

β -D-Galactose pentaacetate is a white to off-white crystalline solid at room temperature.^{[1][2]} The presence of five acetyl groups significantly alters its physical properties compared to D-galactose, most notably increasing its lipophilicity.^[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of β -D-galactose pentaacetate, compiled from various sources.

Property	Value	Units
Molecular Formula	$C_{16}H_{22}O_{11}$	
Molecular Weight	390.34	g/mol
Melting Point	139 - 146	°C
Boiling Point	~435	°C (rough estimate)
Specific Rotation	+21 to +26	° ([α]D, c=1-10 in $CHCl_3$)
Solubility in Water	Insoluble to sparingly soluble	
Solubility in Organic Solvents	Soluble in chloroform, ethanol, methanol, acetone, and ethyl acetate	

Qualitative Physical Properties

Property	Description
Appearance	White to off-white or pale cream crystalline powder. [1] [3] [4]
Odor	Odorless to a faint, sweet organic scent. [2] [5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of all physical properties of a specific chemical compound are often proprietary or not fully disclosed in publicly available literature. However, this section outlines the general methodologies employed for the characterization of β -D-galactose pentaacetate.

Synthesis and Purification

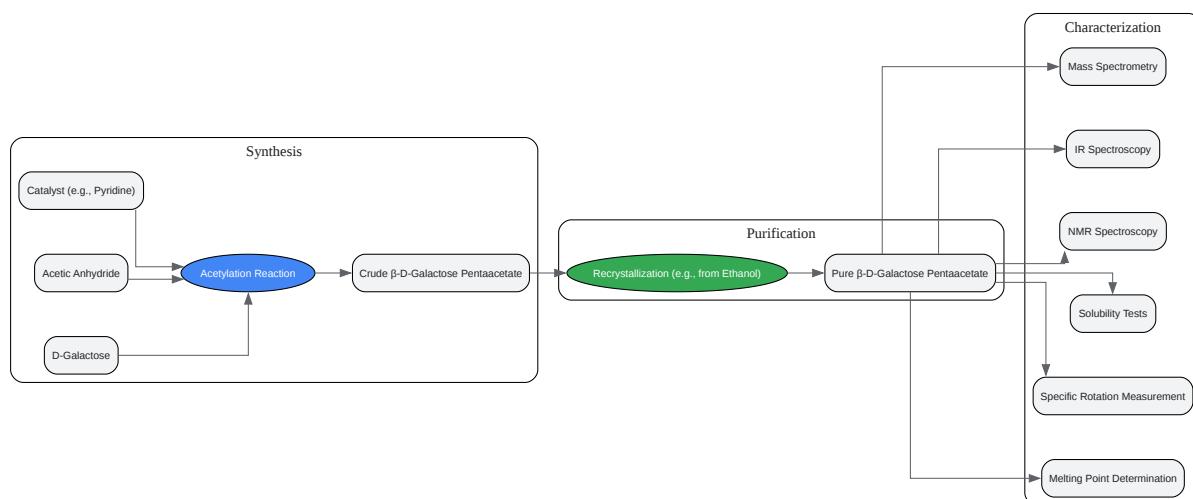
Synthesis: The most common method for the synthesis of β -D-galactose pentaacetate is the acetylation of D-galactose.[\[5\]](#) This is typically achieved by reacting D-galactose with an excess of acetic anhydride in the presence of a catalyst, such as pyridine or sodium acetate.[\[5\]](#)[\[6\]](#) The reaction is generally carried out at room temperature or with gentle heating.

Purification: Following the acetylation reaction, the crude product is typically purified by recrystallization.^[5] A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.^[7] The purification process aims to remove any unreacted starting materials and by-products to yield high-purity β -D-galactose pentaacetate.

Determination of Physical Properties

- Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
- Specific Rotation: The specific rotation is measured using a polarimeter. A solution of β -D-galactose pentaacetate of a known concentration (e.g., 1 g/100 mL) in a specified solvent (commonly chloroform) is prepared.^[6] The observed optical rotation of the solution is measured at a specific wavelength of light (usually the sodium D-line, 589 nm) and temperature. The specific rotation is then calculated using the formula:

$$[\alpha] = \alpha / (l \times c)$$


where:

- $[\alpha]$ is the specific rotation
- α is the observed rotation
- l is the path length of the polarimeter cell in decimeters
- c is the concentration of the solution in g/mL
- Solubility: The solubility is determined by adding a known amount of β -D-galactose pentaacetate to a specific volume of a solvent at a given temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid in the supernatant is then determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or by chromatographic techniques.
- Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of β -D-galactose pentaacetate. The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra provide detailed information about the arrangement of atoms in the molecule.[8]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the ester carbonyl groups (C=O) and C-O bonds of the acetate groups are observed in the IR spectrum.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and characterization of β -D-galactose pentaacetate.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of β -D-galactose pentaacetate.

As β -D-galactose pentaacetate does not directly participate in known signaling pathways, a corresponding diagram is not applicable. The provided workflow illustrates the key experimental stages from synthesis to characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. β -D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. researchgate.net [researchgate.net]
- 3. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR [m.chemicalbook.com]
- 4. 4163-60-4, Beta-D-Galactose pentaacetate, CAS:4163-60-4 [chemsynlab.com]
- 5. Preparing technology of beta-D-galactosamine pentaacetate - Eureka | Patsnap [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of β -D-Galactose Pentaacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294815#what-are-the-physical-properties-of-beta-d-galactose-pentaacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com